Maleic hydrazide diethanolamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

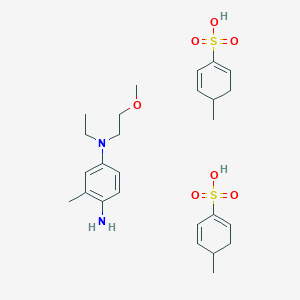

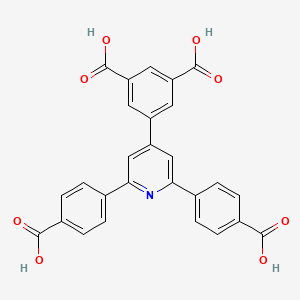

1,2-Dihydropyridazine-3,6-dione and 2-(2-hydroxyethylamino)ethanol are two distinct compounds with unique properties and applications. 1,2-Dihydropyridazine-3,6-dione is a heterocyclic compound known for its diverse biological activities, including antiviral, cardiotonic, sedative, antibacterial, and analgesic properties . It is also used as a plant growth regulator, herbicide, insecticide, and in the production of polymer and composite materials . On the other hand, 2-(2-hydroxyethylamino)ethanol is an organic compound commonly used as a solvent and intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Dihydropyridazine-3,6-dione can be synthesized through the reaction between cis-butenedioic acid and hydrazine in an aqueous medium at a temperature of 95°C for 2–4 hours . The reaction is catalyzed by synthetic ion-exchange resins such as KU-2-8 and KRF-10P . Another method involves condensing 2,5-furandione with hydrazine in DMF or alcohol, followed by intramolecular dehydration of the intermediate cis-butenedioic acid monohydrazide in the presence of concentrated sulfuric acid .

Industrial Production Methods: The industrial production of 1,2-dihydropyridazine-3,6-dione often involves the use of solid ion-exchange resins as catalysts. These catalysts offer several advantages, including high selectivity, ease of separation from reaction products, and reusability after appropriate processing . The use of ion-exchange resins also prevents corrosion of industrial equipment .

Analyse Chemischer Reaktionen

1,2-Dihydropyridazine-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, hydrazine, and ion-exchange resins . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction between cis-butenedioic acid and hydrazine in the presence of ion-exchange resins results in the formation of heterocyclic hydrazide .

Wissenschaftliche Forschungsanwendungen

1,2-Dihydropyridazine-3,6-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various physiologically active substances . In biology and medicine, it is known for its antiviral, cardiotonic, sedative, antibacterial, and analgesic properties . Additionally, it is used as a plant growth regulator, herbicide, and insecticide in the agricultural industry . The compound is also utilized in the production of polymer and composite materials, as well as fluorescent materials in organic light-emitting diodes .

Wirkmechanismus

The mechanism of action of 1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to form adsorption complexes and participate in intramolecular dehydration reactions . The fixed polymer-bound sulfonate ions and counterions of the cation exchanger play a crucial role in the reaction mechanism .

Vergleich Mit ähnlichen Verbindungen

1,2-Dihydropyridazine-3,6-dione can be compared with other similar compounds, such as pyridazine and its dioxo derivatives . These compounds share similar chemical structures and properties but differ in their specific applications and biological activities. For example, pyridazine derivatives are also known for their antiviral and antibacterial properties but may have different mechanisms of action and target pathways .

Eigenschaften

CAS-Nummer |

5716-15-4 |

|---|---|

Molekularformel |

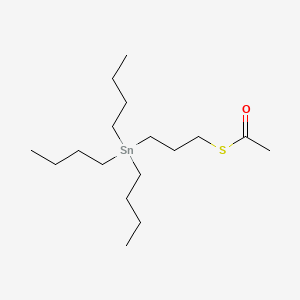

C4H11NO2.C4H4N2O2 C8H15N3O4 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

1,2-dihydropyridazine-3,6-dione;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H4N2O2.C4H11NO2/c7-3-1-2-4(8)6-5-3;6-3-1-5-2-4-7/h1-2H,(H,5,7)(H,6,8);5-7H,1-4H2 |

InChI-Schlüssel |

JRIDWRXQHJJLPL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)NNC1=O.C(CO)NCCO |

Physikalische Beschreibung |

Maleic hydrazide, diethanolamine salt is a clear golden brown liquid. (NTP, 1992) Golden brown liquid; [CAMEO] |

Löslichkeit |

Soluble (>=10 mg/ml at 64 °F) (NTP, 1992) SOL IN WATER TO 75% WT/WT |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)

![ethanol;6-(3,4,5,6-tetrahydro-2H-azepin-1-ium-1-yl)-7H-benzo[d][1,3]benzodiazepine](/img/structure/B13739240.png)